(4-Chloro-3-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid
Description
(4-Chloro-3-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a chlorine atom at position 4 and a 4-methylpiperazine moiety linked via a methylene group at position 3.
Properties
IUPAC Name |
[4-chloro-3-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BClN2O2/c1-15-4-6-16(7-5-15)9-10-8-11(13(17)18)2-3-12(10)14/h2-3,8,17-18H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKCTHHIOPKUKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)CN2CCN(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid typically involves the following steps:
Formation of the Aryl Halide Intermediate: The starting material, 4-chlorobenzyl chloride, undergoes a nucleophilic substitution reaction with 4-methylpiperazine to form the intermediate 4-chloro-3-((4-methylpiperazin-1-yl)methyl)benzyl chloride.
Borylation Reaction: The intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. This step introduces the boronic acid group to the aromatic ring, yielding (4-Chloro-3-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
(4-Chloro-3-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of boron-containing biomolecules for biological studies.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-Chloro-3-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid is primarily related to its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with the palladium catalyst, facilitating the formation of a carbon-carbon bond with an aryl halide. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : Estimated as C₁₂H₁₈BClN₂O₂ (based on structural analogy to the ethylpiperazine analog, C₁₃H₂₀BClN₂O₂) .
- Molecular Weight : ~268.5 g/mol (calculated).
- Solubility : Enhanced water solubility due to the polar 4-methylpiperazine group, which may improve performance in aqueous-phase reactions .
Structural and Functional Comparison with Analogs
Structural Variations and Electronic Effects
The target compound is compared to analogs with modifications in substituent type, position, and piperazine substitution (Table 1).
Table 1: Structural Comparison of Boronic Acid Derivatives
*Estimated; †Assumed based on substituents.
Reactivity in Cross-Coupling Reactions
- However, the 4-methylpiperazine group may enhance solubility, facilitating reactions in polar solvents .
- Ethylpiperazine Analog : Increased lipophilicity from the ethyl group may improve membrane permeability in drug candidates but reduce aqueous solubility .
- Boc-Protected Analog : The tert-butoxycarbonyl (Boc) group stabilizes the piperazine during synthesis, making it a preferred intermediate for multi-step reactions .
Biological Activity
(4-Chloro-3-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid, with the CAS number 1704073-61-9, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This compound is primarily utilized in research settings, and its biological activity has been explored through various studies.
- Molecular Formula : C13H20BClN2O
- Molecular Weight : 282.57 g/mol
- CAS Number : 1704073-61-9
Anticancer Activity
Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. A study focusing on boronic-imine structured compounds demonstrated that certain derivatives effectively reduced the viability of prostate cancer cells while preserving the health of surrounding normal cells. Specifically, compounds similar to (4-Chloro-3-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid were tested at concentrations ranging from 0.5 to 5 µM, resulting in a notable decrease in cancer cell viability (33% at 5 µM), while healthy fibroblast cells remained largely unaffected (71% viability) .
Case Study: Cytotoxic Effects on Prostate Cancer Cells
| Concentration (µM) | PC-3 Cell Viability (%) | L929 Cell Viability (%) |
|---|---|---|
| 0.5 | 85 | 95 |
| 1 | 70 | 90 |
| 2 | 50 | 80 |
| 5 | 33 | 71 |
This data suggests that (4-Chloro-3-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid and its analogs could serve as potential therapeutic agents in prostate cancer treatment.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In studies involving various microorganisms, including Staphylococcus aureus and Escherichia coli, boronic acids demonstrated effective inhibition zones ranging from 7 to 13 mm, indicating their potential as antimicrobial agents .
Antimicrobial Efficacy Table
| Microorganism | Inhibition Zone Diameter (mm) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 10 |
| Methicillin-resistant S. aureus (MRSA) | 11 |
| Candida albicans | 9 |
Antioxidant Activity
In addition to anticancer and antimicrobial effects, the antioxidant capacity of boronic acid derivatives has been investigated. The antioxidant activity was assessed using several methods, including DPPH and ABTS assays. Compounds similar to (4-Chloro-3-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid exhibited significant antioxidant properties comparable to standard antioxidants like α-Tocopherol .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
